(R)-(+)-Dimethindene (maleate)
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Overview
Description
®-(+)-Dimethindene (maleate) is a selective histamine H1 antagonist used primarily as an antihistamine and antipruritic agent. It is commonly used to treat allergic reactions such as urticaria, hay fever, and other allergic conditions. The compound is known for its efficacy in reducing itching and other symptoms associated with allergic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Dimethindene (maleate) involves several steps, starting from the appropriate indene derivative. The key steps include:
Alkylation: The indene derivative is alkylated using a suitable alkylating agent.
Reduction: The resulting product undergoes reduction to form the desired intermediate.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Salt Formation: The ®-enantiomer is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of ®-(+)-Dimethindene (maleate) typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Dimethindene (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
®-(+)-Dimethindene (maleate) has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antihistamine activity and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Medicine: Studied for its therapeutic potential in treating allergic conditions and pruritus.
Industry: Utilized in the formulation of pharmaceutical products and topical treatments
Mechanism of Action
®-(+)-Dimethindene (maleate) exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical symptoms of allergic reactions, such as itching, swelling, and redness. The compound’s action on H1 receptors also helps reduce vasodilation and capillary permeability .
Comparison with Similar Compounds
Similar Compounds
Dimetindene: A racemic mixture of ®-(+)-Dimethindene and (S)-(-)-Dimethindene.
Chlorpheniramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.
Uniqueness
®-(+)-Dimethindene (maleate) is unique due to its high selectivity for H1 receptors and its efficacy in reducing allergic symptoms with minimal central nervous system effects. This makes it a preferred choice for treating allergic conditions without causing significant drowsiness .
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine |
InChI |
InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |
InChI Key |
SWECWXGUJQLXJF-DASCVMRKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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